3-(2-Chloro-2-oxoethyl)phenyl acetate
Description
3-(2-Chloro-2-oxoethyl)phenyl acetate is an ester derivative featuring a phenyl group substituted with a 2-chloro-2-oxoethyl moiety linked via an acetate group. This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and photoactive materials. Its structure combines electrophilic (chloro-oxoethyl) and lipophilic (phenyl acetate) properties, enabling diverse reactivity and applications. For instance, it has been employed in the synthesis of photocaged agonists for histamine receptors and energetic materials with high detonation performance .
Key physicochemical properties (where available) include:
- Molecular formula: C₁₀H₉ClO₄
- Molecular weight: 228.63 g/mol
- Reactivity: The chloro-oxoethyl group facilitates nucleophilic substitutions, while the acetate ester can undergo hydrolysis under acidic or basic conditions.
Properties
CAS No. |
88443-78-1 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
[3-(2-chloro-2-oxoethyl)phenyl] acetate |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-9-4-2-3-8(5-9)6-10(11)13/h2-5H,6H2,1H3 |
InChI Key |
ZQZZLESJXQAATF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorine-Substituted Phenyl Acetate Derivatives
Fluorinated analogs, such as those reported in Table 4 of , exhibit distinct electronic and steric effects due to fluorine's electronegativity. For example:
- 3-Fluorophenyl acetate derivatives show enhanced metabolic stability compared to non-fluorinated counterparts.
- Solubility : Fluorine substitution increases hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability.
- Biological activity : Fluorine can modulate receptor binding affinity, as seen in histone deacetylase (HDAC) inhibitors .
Data Comparison :
Benzyl Phenyl Acetate (CAS 102-16-9)
Benzyl phenyl acetate (C₁₅H₁₄O₂) shares an ester backbone but lacks the reactive chloro-oxoethyl group. Key differences include:
Chalcone Derivatives (e.g., MSPPP and DAPPP)
Chalcones like MSPPP (1-(4-methylsulfonylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one) and DAPPP share structural motifs with this compound, particularly in their aromatic and electron-withdrawing groups. However:
- Optical Properties : MSPPP exhibits amplified spontaneous emission (ASE) at 511–548 nm, a feature absent in this compound, which lacks extended conjugation .
- Energy Gap: MSPPP’s calculated bandgap (2.95 eV) is narrower than DAPPP’s (3.21 eV), highlighting the role of sulfonyl and amino groups in modulating electronic properties .
Energetic Materials (e.g., 1,2,4-Oxadiazole Derivatives)
This compound serves as a precursor in synthesizing high-energy-density compounds. For example, [3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene acetate exhibits:
Material Science
- Laser Dyes : Chalcone derivatives (e.g., MSPPP) outperform this compound in lasing efficiency due to superior fluorescence quantum yields (~0.45 vs. negligible) .
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